molecular formula C9H14ClNO B8540784 N,N-diallyl-3-chloropropaneamide

N,N-diallyl-3-chloropropaneamide

Cat. No. B8540784
M. Wt: 187.66 g/mol
InChI Key: WTKWBELZSIVWLL-UHFFFAOYSA-N
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Patent
US06436235B1

Procedure details

comprises first reacting 3-chloropropionyl chloride (CPC) with diallylamine to form N,N-diallyl-3-chloropropaneamide, then reacting this product with RF-iodide followed by eliminating HCl and Hl by dehydrohalogenating with a base such as an alkali metal hydroxide. The product of the formula IIa is then washed with water followed by separating the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH2:7]([NH:10][CH2:11][CH:12]=[CH2:13])[CH:8]=[CH2:9]>>[CH2:7]([N:10]([CH2:11][CH:12]=[CH2:13])[C:4](=[O:5])[CH2:3][CH2:2][Cl:1])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C(CCCl)=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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